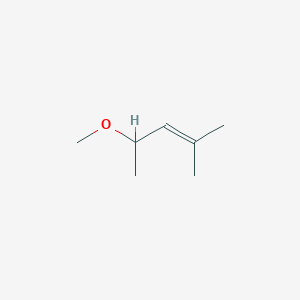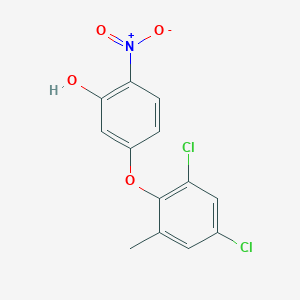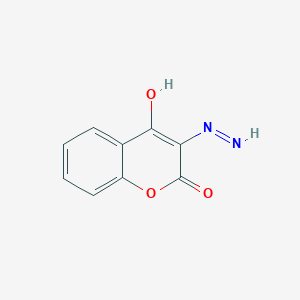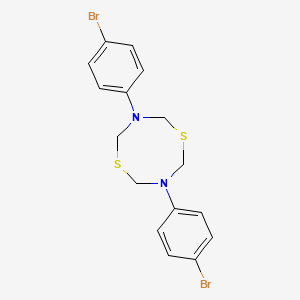
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- is an organic compound belonging to the class of heterocyclic compounds It features a six-membered ring containing one sulfur atom and five carbon atoms, with a phenyl group and a methyl group attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- can be achieved through several methods. One common approach involves the reaction of thioketones with 1,3-dienes in a thia-Diels–Alder reaction. This method typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiopyran ring.
科学研究应用
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the compound’s derivatives and their intended applications.
相似化合物的比较
Similar Compounds
2H-Thiopyran-3-carboxaldehyde, 5,6-dihydro-2,6-dimethyl-: This compound has a similar thiopyran ring structure but with different substituents.
2,6-Dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde: Another related compound with variations in the alkyl groups attached to the ring.
Uniqueness
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both a phenyl group and a methyl group on the thiopyran ring differentiates it from other similar compounds and influences its reactivity and interactions.
属性
CAS 编号 |
61049-57-8 |
|---|---|
分子式 |
C12H14S |
分子量 |
190.31 g/mol |
IUPAC 名称 |
6-methyl-2-phenyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C12H14S/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-8,10,12H,9H2,1H3 |
InChI 键 |
QAXQHYNTPVUHEL-UHFFFAOYSA-N |
规范 SMILES |
CC1C=CCC(S1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)

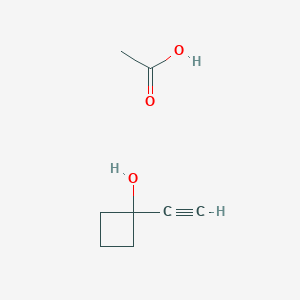
![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)

![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
